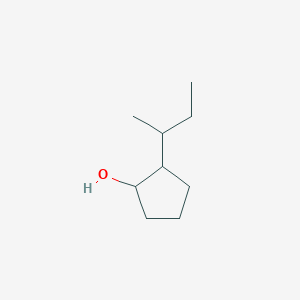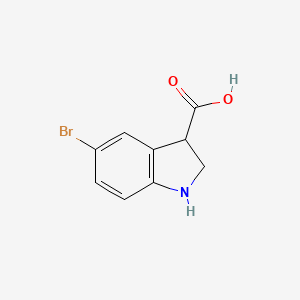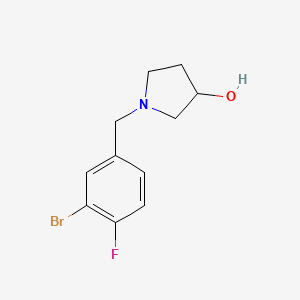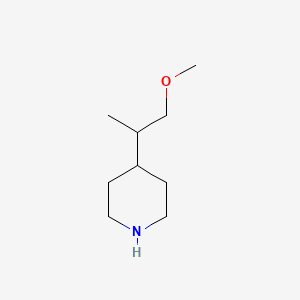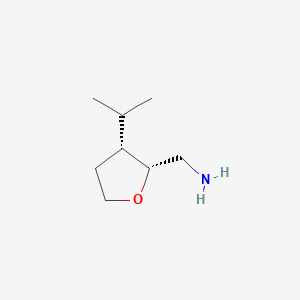
(Z)-4-(p-Tolyl)but-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-4-(p-Tolyl)but-2-enoic acid is an organic compound characterized by the presence of a tolyl group attached to a butenoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(p-Tolyl)but-2-enoic acid typically involves the use of starting materials such as p-tolualdehyde and malonic acid. The reaction proceeds through a Knoevenagel condensation followed by decarboxylation. The reaction conditions often include the use of a base such as piperidine and a solvent like ethanol. The reaction mixture is heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(Z)-4-(p-Tolyl)but-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.
Substitution: The tolyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of p-toluic acid or p-tolyl ketone.
Reduction: Formation of (Z)-4-(p-Tolyl)butanoic acid.
Substitution: Formation of brominated or nitrated derivatives of the tolyl group.
科学的研究の応用
Chemistry
(Z)-4-(p-Tolyl)but-2-enoic acid is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in the development of new materials and compounds.
Biology
In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit interesting biological activities, making it a valuable tool in drug discovery and development.
Medicine
The compound and its derivatives have potential applications in medicinal chemistry. They can be used to design and synthesize new pharmaceuticals with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other advanced materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and sealants.
作用機序
The mechanism of action of (Z)-4-(p-Tolyl)but-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
類似化合物との比較
Similar Compounds
(E)-4-(p-Tolyl)but-2-enoic acid: The geometric isomer of (Z)-4-(p-Tolyl)but-2-enoic acid, differing in the spatial arrangement of the substituents around the double bond.
4-(p-Tolyl)butanoic acid: A saturated derivative of this compound, lacking the double bond.
p-Toluic acid: A simpler aromatic carboxylic acid with a tolyl group.
Uniqueness
This compound is unique due to its specific geometric configuration and the presence of both an aromatic ring and a double bond. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
分子式 |
C11H12O2 |
|---|---|
分子量 |
176.21 g/mol |
IUPAC名 |
(Z)-4-(4-methylphenyl)but-2-enoic acid |
InChI |
InChI=1S/C11H12O2/c1-9-5-7-10(8-6-9)3-2-4-11(12)13/h2,4-8H,3H2,1H3,(H,12,13)/b4-2- |
InChIキー |
IFRQTEJKEIJLJV-RQOWECAXSA-N |
異性体SMILES |
CC1=CC=C(C=C1)C/C=C\C(=O)O |
正規SMILES |
CC1=CC=C(C=C1)CC=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


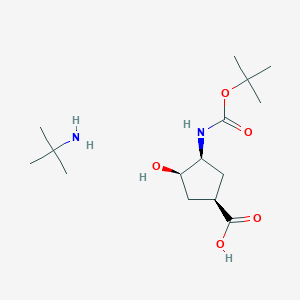

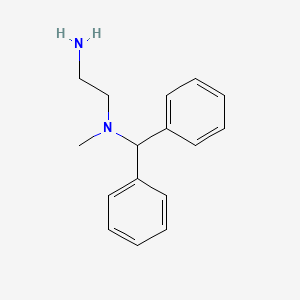
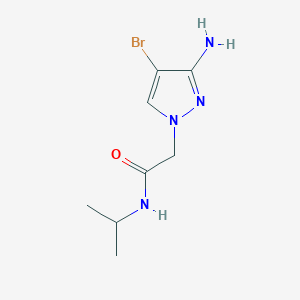

![(S)-2-(Cyclohexylmethyl)-2,7-diazaspiro[4.4]nonan-3-one](/img/structure/B13342099.png)

![2-[Methyl(piperidin-4-yl)amino]-N-(propan-2-yl)acetamide](/img/structure/B13342106.png)
